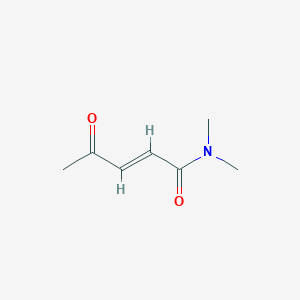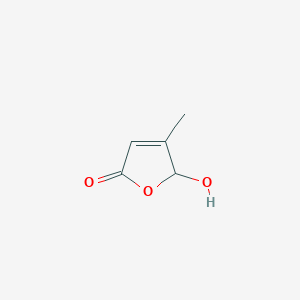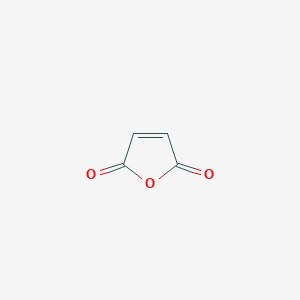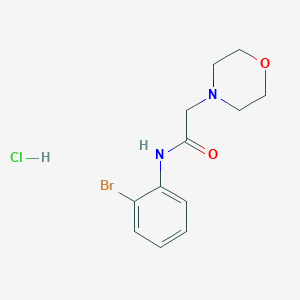
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 322.68 g/mol. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage, which can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its role as a PARP inhibitor, 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows researchers to study the role of PARP in various cellular processes and disease states. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and reliable results.
Orientations Futures
There are several future directions for research involving 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of research is the use of PARP inhibitors in combination with other cancer therapies to enhance their effectiveness. Additionally, there is ongoing research into the role of PARP in other disease states such as neurodegenerative disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves the reaction of 2-bromophenyl isocyanate with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in certain types of cancer cells. Inhibiting PARP activity has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Numéro CAS |
143579-17-3 |
|---|---|
Nom du produit |
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride |
Formule moléculaire |
C12H16BrClN2O2 |
Poids moléculaire |
335.62 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15BrN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
Clé InChI |
OTCKKQNKVPTYMU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Autres numéros CAS |
143579-17-3 |
Synonymes |
N-(2-Bromophenyl)-4-morpholineacetamide monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



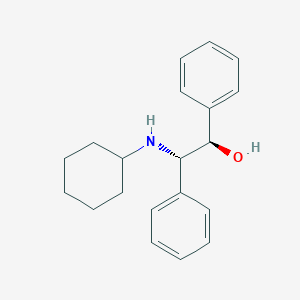


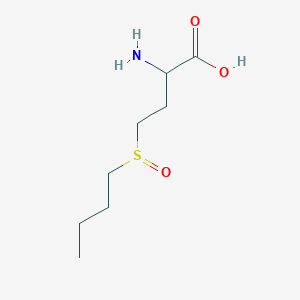




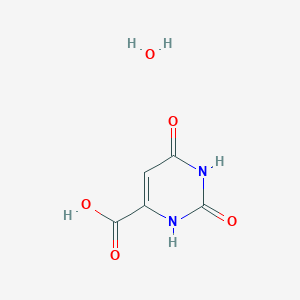
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
